molecular formula C8H11NO B13606723 (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol

Cat. No.: B13606723
M. Wt: 137.18 g/mol
InChI Key: JFMUZFSSRPCQQT-ZETCQYMHSA-N
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Description

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol is a chiral alcohol compound that features a pyridine ring substituted with a methyl group at the 2-position and an ethan-1-ol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of 2-methyl-4-pyridinecarboxaldehyde using a chiral borane complex can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantioselectivity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄)

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3/t7-/m0/s1

InChI Key

JFMUZFSSRPCQQT-ZETCQYMHSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@H](C)O

Canonical SMILES

CC1=NC=CC(=C1)C(C)O

Origin of Product

United States

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